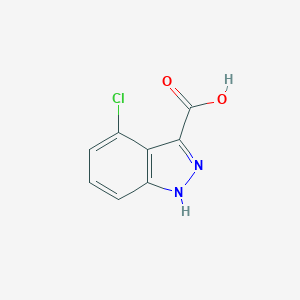

4-Chloro-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indazole derivatives, including 4-Chloro-1H-indazole-3-carboxylic acid, typically involves the reaction of benzaldehyde phenylhydrazones with chloral hydrate and hydroxylamine hydrochloride in acidic medium, leading to N-acetylaminoisonitrosoacetanilide which is then converted into indazole-3-carboxylic acid through treatment with sulfuric acid (Ferrari, Ripa, Ripa, & Sisti, 1989). Additionally, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for various biological activities (Corsi, Palazzo, Germani, Scorza Barcellona, & Silvestrini, 1976).

Molecular Structure Analysis

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, has been determined, providing insights into the molecular geometry and electronic structure of indazole derivatives. This compound crystallizes in a triclinic space group with specific unit cell parameters, indicating a well-defined molecular arrangement (Hu Yong-zhou, 2008).

Chemical Reactions and Properties

Indazoles can participate in various chemical reactions due to their reactive nitrogen atoms in the heterocyclic ring. For example, nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, showcasing the chemical versatility of indazoles (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).

Physical Properties Analysis

The physical properties of 4-Chloro-1H-indazole-3-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, can significantly impact their biological activity and drug-likeness. Studies focusing on the crystal structure of related indazole compounds reveal the importance of crystalline polymorphism and its effect on the stability and bioactivity of these molecules (Hu Yong-zhou, 2008).

科学的研究の応用

-

Medicinal Chemistry

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- For example, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

-

Synthetic Chemistry

- The synthesis of indazoles has been a topic of interest in recent years .

- Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Material Science

-

Pharmaceutical Industry

-

Chemical Industry

-

Biological Research

-

Organic Synthesis

- Indazoles are used in organic synthesis due to their versatile reactivity . They can undergo various reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Catalysis

-

Biochemistry

-

Pharmacology

-

Chemical Research

-

Biological Studies

Safety And Hazards

特性

IUPAC Name |

4-chloro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNNSGQMRFCVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566734 |

Source

|

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indazole-3-carboxylic acid | |

CAS RN |

10503-10-3 |

Source

|

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。